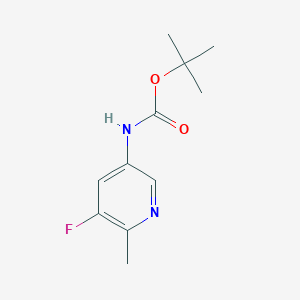
tert-Butyl (5-fluoro-6-methylpyridin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (5-fluoro-6-methylpyridin-3-yl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a pyridine ring substituted with a fluorine atom at the 5th position and a methyl group at the 6th position. It is commonly used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of tert-Butyl (5-fluoro-6-methylpyridin-3-yl)carbamate typically involves the reaction of 5-fluoro-6-methylpyridin-3-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain this compound in high purity .
Analyse Chemischer Reaktionen
tert-Butyl (5-fluoro-6-methylpyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (5-fluoro-6-methylpyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It can act as a ligand in binding studies.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl (5-fluoro-6-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to irreversible inhibition .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (5-fluoro-6-methylpyridin-3-yl)carbamate can be compared with other similar compounds such as:
tert-Butyl (6-fluoro-5-methylpyridin-3-yl)carbamate: Similar structure but with different positions of fluorine and methyl groups.
tert-Butyl (2-chloro-5-fluoropyridin-3-yl)carbamate: Contains a chlorine atom instead of a methyl group.
tert-Butyl (5-bromo-6-methylpyridin-3-yl)carbamate: Contains a bromine atom instead of a fluorine atom.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the presence of different substituents on the pyridine ring.
Eigenschaften
Molekularformel |
C11H15FN2O2 |
|---|---|
Molekulargewicht |
226.25 g/mol |
IUPAC-Name |
tert-butyl N-(5-fluoro-6-methylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H15FN2O2/c1-7-9(12)5-8(6-13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |
InChI-Schlüssel |
QPUOEJCDSVWHHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)NC(=O)OC(C)(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


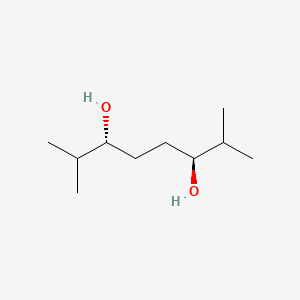
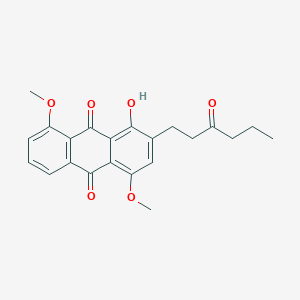
![4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid](/img/structure/B13136030.png)
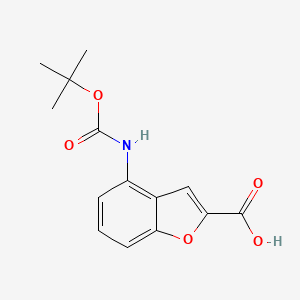

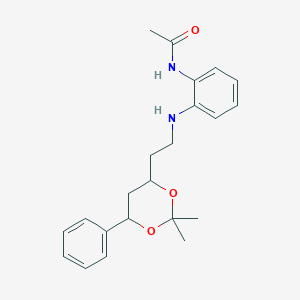
![N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B13136050.png)
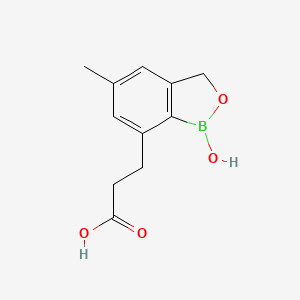

![(3-Methylbenzo[d]isoxazol-5-yl)methanol](/img/structure/B13136067.png)
![7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13136069.png)



